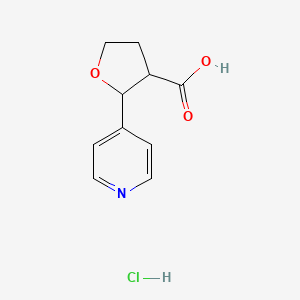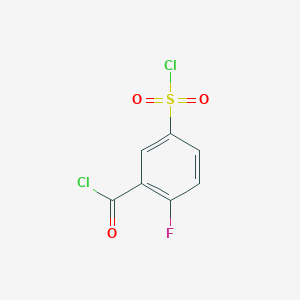
5-(Chlorosulfonyl)-2-fluorobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chlorosulfonyl)-2-fluorobenzoyl chloride is an organic compound that features both chlorosulfonyl and fluorobenzoyl functional groups
Métodos De Preparación
The synthesis of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride typically involves the chlorosulfonation of 2-fluorobenzoic acid. The reaction is carried out by treating 2-fluorobenzoic acid with chlorosulfonic acid, resulting in the formation of the desired product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
5-(Chlorosulfonyl)-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form sulfonic acids and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonamide, depending on the reducing agent used.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions are sulfonamides, sulfonates, and sulfonothioates.
Aplicaciones Científicas De Investigación
5-(Chlorosulfonyl)-2-fluorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar compounds to 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride include:
Chlorosulfonyl isocyanate: Known for its use in organic synthesis, particularly in the preparation of β-lactams and other nitrogen-containing compounds.
5-(Chlorosulfonyl)-2-fluorobenzoic acid: Another compound with similar functional groups, used in organic synthesis and as a building block for more complex molecules.
Propiedades
Fórmula molecular |
C7H3Cl2FO3S |
|---|---|
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
5-chlorosulfonyl-2-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H3Cl2FO3S/c8-7(11)5-3-4(14(9,12)13)1-2-6(5)10/h1-3H |
Clave InChI |
ZWUQWZVVOSHHEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-{[ethyl(methyl)amino]methyl}-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13219312.png)

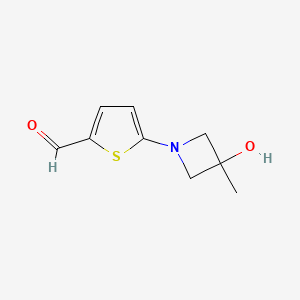



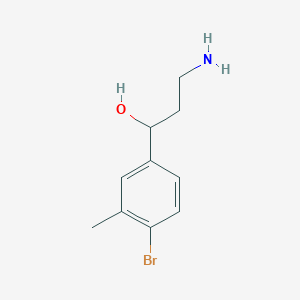
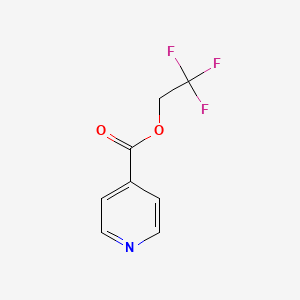

![(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide](/img/structure/B13219374.png)

